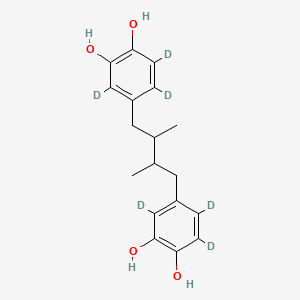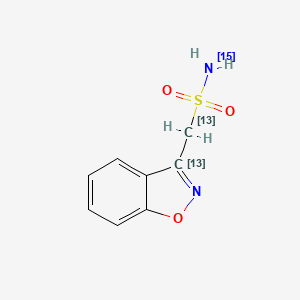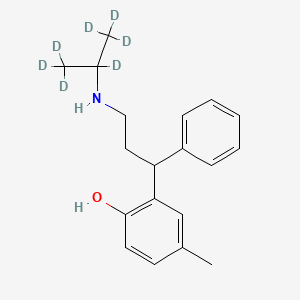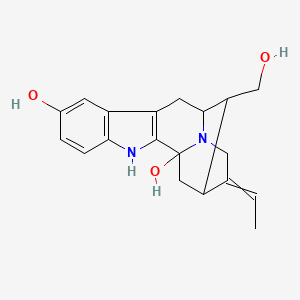
Palmitato de Glicidilo-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycidyl Palmitate-d5 is the deuterium labeled Glycidyl Palmitate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of Glycidyl Palmitate-d5 is C19H31D5O3 . The molecular weight is 317.52 . The structure includes a glycidyl group (epoxy group) attached to a palmitate moiety .Aplicaciones Científicas De Investigación
Edición Génica Avanzada
El Palmitato de Glicidilo-d5 se puede utilizar en la edición génica avanzada . Se puede utilizar como un compuesto marcado con isótopos estables, que se puede incorporar al ADN o ARN durante el proceso de síntesis. Esto permite a los investigadores rastrear el movimiento y la interacción de estas moléculas dentro de un sistema biológico .
Clonación y Expresión
En estudios de clonación y expresión, el this compound se puede utilizar como una molécula trazadora . Al incorporarlo al ADN o ARN de interés, los investigadores pueden monitorear la expresión del gen de interés y comprender su función .
Purificación de ADN y ARN
El this compound se puede utilizar en la purificación de ADN y ARN . El compuesto puede unirse a las impurezas presentes en la muestra, lo que permite su eliminación durante el proceso de purificación .
Ciencia e Ingeniería de Materiales
En el campo de la ciencia e ingeniería de materiales, el this compound se puede utilizar en el desarrollo de nuevos materiales . Por ejemplo, se puede utilizar en procesos de bioimpresión 3D e impresión 3D para crear estructuras con propiedades específicas .
Baterías, Supercondensadores, Pilas de Combustible
El this compound se puede utilizar en el desarrollo de baterías, supercondensadores y pilas de combustible
Mecanismo De Acción
Target of Action
Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .
Mode of Action
It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .
Biochemical Pathways
It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .
Action Environment
It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .
Análisis Bioquímico
Biochemical Properties
Glycidyl Palmitate-d5 plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for understanding the metabolic fate of Glycidyl Palmitate-d5 in biological systems. Additionally, Glycidyl Palmitate-d5 can interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins and lipoproteins. These interactions help elucidate the mechanisms of lipid transport and distribution in cells .
Cellular Effects
Glycidyl Palmitate-d5 has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinase C and mitogen-activated protein kinases. These pathways are involved in regulating cell growth, differentiation, and apoptosis. Glycidyl Palmitate-d5 also impacts gene expression by altering the transcriptional activity of genes involved in lipid metabolism and inflammatory responses. Furthermore, Glycidyl Palmitate-d5 affects cellular metabolism by influencing the uptake and utilization of fatty acids, thereby altering energy production and storage .
Molecular Mechanism
The molecular mechanism of Glycidyl Palmitate-d5 involves its binding interactions with various biomolecules. It can act as a substrate for enzymes such as lipases, leading to the formation of glycidol and palmitic acid. Glycidyl Palmitate-d5 can also inhibit or activate specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain esterases, which can affect the hydrolysis of other ester-containing compounds. Additionally, Glycidyl Palmitate-d5 can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycidyl Palmitate-d5 can change over time. The stability of Glycidyl Palmitate-d5 is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Glycidyl Palmitate-d5 can undergo degradation, leading to the formation of glycidol and palmitic acid. Long-term studies have shown that Glycidyl Palmitate-d5 can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of Glycidyl Palmitate-d5 on biological systems .
Dosage Effects in Animal Models
The effects of Glycidyl Palmitate-d5 vary with different dosages in animal models. At low doses, Glycidyl Palmitate-d5 can enhance lipid metabolism and improve energy production. At high doses, Glycidyl Palmitate-d5 can have toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of glycidol and palmitic acid, which can disrupt cellular function and induce oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which Glycidyl Palmitate-d5 exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Glycidyl Palmitate-d5 is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of triglycerides. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which are involved in the activation and transport of fatty acids into the mitochondria for β-oxidation. Glycidyl Palmitate-d5 can also affect the levels of metabolites such as acetyl-CoA and malonyl-CoA, which are key intermediates in fatty acid metabolism. These interactions provide insights into the metabolic fate of Glycidyl Palmitate-d5 and its role in lipid metabolism .
Transport and Distribution
Within cells and tissues, Glycidyl Palmitate-d5 is transported and distributed by various transporters and binding proteins. It can interact with fatty acid transport proteins and lipoproteins, which facilitate its uptake and distribution in different tissues. Glycidyl Palmitate-d5 can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its effects on lipid metabolism and energy production. These interactions are crucial for understanding the transport and distribution of Glycidyl Palmitate-d5 in biological systems .
Subcellular Localization
Glycidyl Palmitate-d5 is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the endoplasmic reticulum, Glycidyl Palmitate-d5 can be involved in the synthesis and modification of lipids. In mitochondria, it can influence energy production by modulating the β-oxidation of fatty acids. In lipid droplets, Glycidyl Palmitate-d5 can affect lipid storage and mobilization. These subcellular localizations are essential for understanding the functional roles of Glycidyl Palmitate-d5 in cells .
Propiedades
IUPAC Name |
oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVUJPJYTYQNGJ-OHSHDQBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
![3-[1-Hydroxy-2,2,5,5-tetramethyl-4-(methylsulfonylsulfanylmethyl)pyrrol-3-yl]pyridine](/img/structure/B585234.png)




